molecular formula C20H19BrN2O2 B6119107 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide

6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide

Cat. No.: B6119107
M. Wt: 399.3 g/mol
InChI Key: NMRPXEPEUCTXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that the compound exerts its anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments include its synthetic nature, its well-characterized structure, and its potential applications in a range of scientific research areas. The limitations of using the compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the study of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide. These include further investigation of its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its potential applications in the treatment of neurological disorders. Additionally, the development of more efficient and cost-effective synthesis methods for the compound could facilitate its use in a wider range of scientific research areas. Finally, the investigation of the compound's potential side effects and toxicity could help to ensure its safety for use in scientific research.

Synthesis Methods

The synthesis of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide involves the reaction of 6-bromo-2-chloroquinoline with 4-ethoxyaniline followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal. The final product is obtained through purification using column chromatography.

Scientific Research Applications

6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

6-bromo-2-(4-ethoxyphenyl)-N,N-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-4-25-15-8-5-13(6-9-15)19-12-17(20(24)23(2)3)16-11-14(21)7-10-18(16)22-19/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPXEPEUCTXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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